3-Methoxy-5-methyl-2-nitrophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-methoxy-5-methyl-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,10H,1-2H3 |
InChI Key |
AJVCZLVJSCBPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Methoxy 5 Methyl 2 Nitrophenol
Retrosynthetic Analysis of 3-Methoxy-5-methyl-2-nitrophenol Target Structure
A logical retrosynthetic analysis of this compound suggests several potential disconnection pathways. The most straightforward approach involves the disconnection of the nitro group, leading to the precursor 3-methoxy-5-methylphenol (B15851). This precursor can be further disconnected by cleaving the ether bond, pointing to 3,5-dihydroxy-toluene (orcinol) and a methylating agent as starting materials. Alternatively, the methyl group could be introduced at a later stage.
Another key disconnection strategy involves the formation of the aromatic ring itself, for instance, through a cycloaddition reaction. However, for a relatively simple substituted phenol (B47542) like the target molecule, functional group interconversion on a pre-existing aromatic ring is a more common and practical approach.
A plausible retrosynthetic pathway is as follows:
Target: this compound
Disconnection 1 (C-N bond): Leads to 3-methoxy-5-methylphenol. This disconnection relies on a regioselective nitration reaction.
Disconnection 2 (C-O bond, ether): Deconstructs 3-methoxy-5-methylphenol to 5-methylresorcinol (orcinol). This step would involve a selective O-methylation.
Disconnection 3 (C-C bond): While less common for this type of molecule, one could envision building the aromatic ring from acyclic precursors.
This analysis highlights two primary starting materials: m-cresol (B1676322) or orcinol, which can be strategically functionalized to achieve the desired substitution pattern.
Classical Synthetic Routes to this compound
The classical synthesis of this compound typically involves a multi-step sequence starting from readily available precursors like m-cresol. These routes rely on fundamental organic reactions, including electrophilic aromatic substitution, nitration, and etherification.
Electrophilic Aromatic Substitution Approaches to Substituted Phenols
The synthesis of the precursor, 3-methoxy-5-methylphenol, can be achieved through various methods. One common starting material is m-cresol. The hydroxyl and methyl groups in m-cresol are both ortho-, para-directing. However, direct functionalization can lead to a mixture of isomers, necessitating purification or the use of protecting groups to achieve the desired regioselectivity.
Regioselective Nitration Pathways for Phenolic Compounds Precursors
The nitration of phenolic compounds is a well-established reaction, but controlling the regioselectivity can be challenging due to the strong activating and directing effects of the hydroxyl group. Direct nitration of 3-methylphenol (m-cresol) often leads to a mixture of isomers, including 2-nitro-3-methylphenol, 4-nitro-3-methylphenol, and 6-nitro-3-methylphenol. The dinitration of 3-methylphenol has also been studied, with the major product depending on the reaction conditions.
To achieve the desired 2-nitro isomer of 3-methoxy-5-methylphenol, the nitration is typically performed on the methoxy (B1213986) derivative, 3-methoxytoluene. The methoxy group is a stronger activating and ortho-, para-directing group than the methyl group. Therefore, nitration of 3-methoxytoluene would be expected to yield a mixture of isomers, with the nitro group predominantly at the positions ortho and para to the methoxy group. The steric hindrance from the adjacent methyl group at position 5 would likely favor nitration at the 2- and 6-positions.
A common method for the nitration of phenols involves the use of a mixture of nitric acid and sulfuric acid. However, for highly activated systems like phenols and their ethers, milder nitrating agents are often preferred to avoid over-nitration and oxidative side reactions. These can include copper(II) nitrate (B79036), often in acetic anhydride (B1165640), or other metal nitrates. The solvent can also play a crucial role in determining the regioselectivity of the nitration.
Etherification and Alkylation Reactions for Precursors of this compound
The synthesis of the key intermediate, 3-methoxy-5-methylphenol, can be accomplished via the methylation of a suitable precursor. A common method is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
For instance, starting from 5-methyl-2-nitrophenol (B1361083), a selective methylation of the hydroxyl group would yield the target molecule. However, obtaining pure 5-methyl-2-nitrophenol can be challenging. A more controlled approach starts with a precursor where the desired substitution pattern is already established before the final functionalization steps.
A plausible route to 3-methoxy-5-methylphenol involves the methylation of 5-methylresorcinol (orcinol). Selective monomethylation can be achieved under carefully controlled conditions.
Directed Ortho Metalation Strategies in the Synthesis of this compound
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. oregonstate.edu This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. oregonstate.edu The resulting aryllithium species can then react with an electrophile.
The methoxy group is a well-known DMG. oregonstate.eduresearchgate.net In the case of a 3,5-disubstituted anisole (B1667542) derivative like 3,5-dimethylanisole, the methoxy group would direct lithiation to the C2 or C6 position. Subsequent reaction with a nitrating agent, such as N-nitrosuccinimide or a nitrate salt, could potentially introduce the nitro group at the desired position. However, the presence of two equivalent ortho positions and the reactivity of the organolithium intermediate can lead to challenges in controlling the reaction. The choice of the organolithium reagent, solvent, and temperature are critical parameters for the success of this strategy. rsc.org
Modern Synthetic Techniques for this compound
Modern synthetic chemistry offers several advanced techniques that could potentially be applied to the synthesis of this compound, offering advantages in terms of efficiency, selectivity, and environmental impact.
One of the most promising modern approaches is the use of transition-metal-catalyzed C-H activation. mdpi.com This strategy allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. For the synthesis of substituted phenols, methods involving the C-H activation of a phenol derivative followed by coupling with a suitable partner are being actively developed. mdpi.com For instance, a catalytic system could potentially be designed to selectively nitrate the C-H bond at the 2-position of 3-methoxy-5-methylphenol.
Catalytic nitration methods using solid acid catalysts or metal nitrate complexes under milder conditions are also gaining prominence. epa.govchemicalbook.comnih.gov These methods can offer improved regioselectivity and easier product isolation compared to traditional nitration procedures. For example, the use of supported metal nitrates on silica (B1680970) gel has been shown to be effective for the nitration of phenols. chemicalbook.com
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound
While direct synthesis of this compound via transition metal-catalyzed coupling reactions is not prominently reported, analogous reactions provide a theoretical framework. For instance, the construction of the core phenol ether structure could potentially be achieved through coupling reactions. One general approach involves the palladium-catalyzed C-O coupling of an aryl halide with an alcohol. However, the more common route to such substituted phenols is typically through electrophilic aromatic substitution, specifically nitration of the corresponding phenol.
The synthesis of related compounds, such as substituted nitrophenols, often begins with the nitration of a precursor molecule. For example, the nitration of 3-methoxy-5-methylphenol would be the most direct route. This reaction typically employs a mixture of nitric acid and sulfuric acid.
Photocatalytic and Electrosynthetic Approaches for this compound
Modern synthetic methods are increasingly turning towards photocatalysis and electrosynthesis to achieve transformations under milder and more sustainable conditions. While specific applications of these techniques for the synthesis of this compound are not widely published, general principles can be applied.
Photocatalytic methods could, in theory, be utilized for the introduction of the nitro group onto the 3-methoxy-5-methylphenol precursor. Electrosynthesis offers an alternative for nitration reactions, often with greater control and selectivity, by electrochemically generating the nitrating agent in situ.
Flow Chemistry and Continuous Synthesis Methodologies for this compound
Flow chemistry presents significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks in batch processes. By conducting the reaction in a continuous flow reactor, superior control over temperature, reaction time, and mixing can be achieved, leading to higher yields and improved safety.
The continuous synthesis of this compound would likely involve pumping a solution of 3-methoxy-5-methylphenol and a nitrating agent through a heated or cooled microreactor. This methodology allows for rapid optimization of reaction conditions and can be scaled up by running multiple reactors in parallel.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. This could involve:
Atom Economy: Designing a synthesis that maximizes the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing traditional hazardous solvents and strong acids with greener alternatives. For example, using solid acid catalysts or milder nitrating agents.
Energy Efficiency: Employing methods like flow chemistry or microwave-assisted synthesis to reduce energy consumption.
Derivatization of this compound
The functional groups of this compound—the nitro group and the phenolic hydroxyl group—are prime targets for derivatization, allowing for the synthesis of a wide range of new compounds.
Functional Group Transformations of the Nitro Moiety in this compound
The nitro group is one of the most versatile functional groups in organic synthesis. Its transformation can lead to a variety of other functionalities.
Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amine. This can be achieved using various reducing agents. The resulting 3-amino-5-methoxy-2-methylphenol (B12977903) would be a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol, Room Temperature | 3-Amino-5-methoxy-2-methylphenol |
| SnCl₂, HCl | Ethanol, Reflux | 3-Amino-5-methoxy-2-methylphenol |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 3-Amino-5-methoxy-2-methylphenol |
This table represents common methods for nitro group reduction and their application to this compound.
Other Transformations: The nitro group can also be partially reduced to a hydroxylamine (B1172632) or a nitroso compound, or it can be involved in various coupling reactions.
Reactions Involving the Phenolic Hydroxyl Group of this compound
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a strong nucleophile. This allows for a variety of reactions at the oxygen atom.
Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves reacting the corresponding phenoxide with an alkyl halide.
Esterification: Reaction with an acyl chloride or an acid anhydride in the presence of a base will convert the hydroxyl group into an ester.
Electrophilic and Nucleophilic Aromatic Substitutions on the this compound Core
The reactivity of the this compound ring system is a complex interplay of the directing effects of its four substituents. The hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups are electron-donating and activate the ring towards electrophilic attack, primarily directing incoming electrophiles to the ortho and para positions. Conversely, the nitro (-NO₂) group is strongly electron-withdrawing, deactivating the ring and directing electrophiles to the meta position.
The available positions for substitution on the benzene (B151609) ring are at carbons 4 and 6. The cumulative directing effects of the existing substituents strongly favor electrophilic attack at these sites.
-OH group (at C1): A powerful activating group, directing ortho (C6) and para (C4).
-NO₂ group (at C2): A strong deactivating group, directing meta (C4, C6).
-OCH₃ group (at C3): A strong activating group, directing ortho (C4) and para (C6).
-CH₃ group (at C5): A weak activating group, directing ortho (C4, C6).
The concerted influence of all four groups, particularly the powerful activation from the hydroxyl and methoxy groups, renders positions 4 and 6 highly susceptible to electrophilic substitution. makingmolecules.comstackexchange.com Standard electrophilic aromatic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to proceed at these positions. masterorganicchemistry.com For instance, nitration of related compounds like m-cresol is known to produce a mixture of isomers, underscoring the competitive nature of the substitution sites. rsc.org
Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product(s) | Reaction Conditions |
|---|---|---|
| HNO₃ / H₂SO₄ | 3-Methoxy-5-methyl-2,4-dinitrophenol and/or 3-Methoxy-5-methyl-2,6-dinitrophenol | Controlled temperature to prevent over-nitration and oxidation. masterorganicchemistry.com |
| Br₂ / FeBr₃ or CH₃COOH | 4-Bromo-3-methoxy-5-methyl-2-nitrophenol and/or 6-Bromo-3-methoxy-5-methyl-2-nitrophenol | Non-polar solvent to favor substitution. makingmolecules.com |
| SO₃ / H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid | Fuming sulfuric acid may be required. |
| R-Cl / AlCl₃ (Friedel-Crafts Alkylation) | 4-Alkyl-3-methoxy-5-methyl-2-nitrophenol and/or 6-Alkyl-3-methoxy-5-methyl-2-nitrophenol | Anhydrous conditions; potential for polyalkylation. |
| RCO-Cl / AlCl₃ (Friedel-Crafts Acylation) | 4-Acyl-3-methoxy-5-methyl-2-nitrophenol and/or 6-Acyl-3-methoxy-5-methyl-2-nitrophenol | Anhydrous conditions; generally less prone to rearrangement than alkylation. |
Nucleophilic aromatic substitution (SₙAr) on the this compound core is less straightforward. The SₙAr mechanism typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgnih.gov The parent molecule lacks a conventional leaving group.
However, a nucleophilic substitution could be envisioned under specific circumstances:
Displacement of the Nitro Group: The -NO₂ group itself can act as a leaving group in the presence of potent nucleophiles, although this generally requires forcing conditions or additional ring activation. nih.gov
Substitution on a Derivative: A more viable strategy involves first introducing a halogen at the C4 or C6 position via electrophilic substitution. This would create a substrate (e.g., 4-chloro-3-methoxy-5-methyl-2-nitrophenol) well-suited for SₙAr. In such a derivative, the nitro group at C2 is ortho to the potential leaving group at C6 and meta to one at C4, while the methoxy and hydroxyl groups would further influence the reaction rate. The presence of the nitro group is crucial for stabilizing the negatively charged Meisenheimer complex intermediate that forms during the reaction. libretexts.org
Polymerization and Oligomerization Strategies Utilizing this compound Derivatives
While nitrophenols themselves are often utilized as polymerization inhibitors due to their ability to act as radical scavengers, derivatives of this compound can be strategically designed to serve as monomers for polymerization. google.comgoogle.com This requires the presence of at least two reactive functional groups that can participate in step-growth polymerization reactions.
Several derivatization strategies could be employed to transform this compound into a viable monomer:
Reduction of the Nitro Group: The most direct route involves the chemical reduction of the nitro group to an amine (-NH₂), yielding 2-amino-3-methoxy-5-methylphenol. This diamine-phenol derivative is a versatile monomer for various condensation polymerizations.
Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of aromatic polyamides, potentially with enhanced solubility due to the methoxy and methyl side groups.
Polyimides: Condensation with dianhydrides would produce polyimides, a class of high-performance polymers known for their thermal stability.
Polybenzoxazoles (PBO): Intramolecular cyclization of an intermediate polyamide (formed from reaction with a dicarboxylic acid) can lead to the formation of PBOs, which exhibit exceptional thermal and mechanical properties.
Functionalization of the Aromatic Ring: Introducing additional reactive groups onto the aromatic ring via electrophilic substitution provides another pathway to bifunctional monomers.
Polyesters: Acylation at the C4 or C6 position to introduce a carboxylic acid group would yield a hydroxy-carboxylic acid type monomer, which could undergo self-condensation to form a polyester.
Polyethers: Conversion of the phenolic hydroxyl to an alkoxide and subsequent reaction with a dihaloalkane, or reaction of a newly introduced halogen on the ring with a diol, could form polyethers.
Interactive Table: Potential Polymerization Strategies for Derivatives
| Derivative of this compound | Co-monomer / Reaction Type | Resulting Polymer Class | Potential Properties |
|---|---|---|---|
| 2-Amino-3-methoxy-5-methylphenol | Dicarboxylic acid chloride | Polyamide | High thermal stability, improved solubility. |
| 2-Amino-3-methoxy-5-methylphenol | Dianhydride | Polyimide | Excellent thermal and chemical resistance. |
| This compound-4-carboxylic acid | Self-condensation or with a diol | Polyester | Potentially biodegradable, tunable properties. |
| 4-Chloro-3-methoxy-5-methyl-2-nitrophenol | Bisphenol A (etherification) | Polyether | Good mechanical strength, chemical inertness. |
The specific combination of the rigid aromatic backbone with the flexible methoxy and methyl side groups in polymers derived from this compound could lead to materials with a unique balance of thermal stability, processability, and solubility.
Reaction Mechanisms and Chemical Transformations of 3 Methoxy 5 Methyl 2 Nitrophenol
Mechanistic Pathways of Nitro Group Transformations in 3-Methoxy-5-methyl-2-nitrophenol
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group and participation in nucleophilic aromatic substitution reactions.
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, often leading to the corresponding anilines. This process can be achieved through various reducing agents, and the reaction mechanism typically proceeds through several intermediates.
Mechanism of Reduction:
The reduction of a nitro group to an amine is a six-electron process. A common pathway involves the following intermediates:
Nitroso Compound: The initial reduction step converts the nitro group (-NO₂) to a nitroso group (-NO).
Hydroxylamine (B1172632): Further reduction of the nitroso group yields a hydroxylamine (-NHOH).
Amine: The final reduction of the hydroxylamine produces the primary amine (-NH₂).
Commonly used reducing systems include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro compound.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for nitro group reduction.
Hydrosulfites: Sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups.
Byproduct Formation:
During the reduction of nitroarenes, several byproducts can form, depending on the reaction conditions and the substrate. Incomplete reduction can lead to the accumulation of nitroso or hydroxylamine intermediates. Furthermore, condensation reactions between these intermediates can occur. For instance, the reaction between a nitroso compound and a hydroxylamine can form an azoxy compound (-N(O)=N-), which can be further reduced to an azo (-N=N-) and then a hydrazo (-NH-NH-) compound before cleavage to the final amine. The specific substitution pattern of this compound may influence the stability of these intermediates and the propensity for byproduct formation.
| Reducing Agent/System | Typical Conditions | Major Product | Potential Byproducts |
| H₂/Pd-C | Room temperature to moderate heat, atmospheric to high pressure | 2-Amino-3-methoxy-5-methylphenol | Nitroso, hydroxylamine intermediates |
| Fe/HCl | Reflux | 2-Amino-3-methoxy-5-methylphenol | Azoxy, azo, and hydrazo compounds |
| SnCl₂/HCl | Room temperature or gentle heating | 2-Amino-3-methoxy-5-methylphenol | Incomplete reduction products |
| Na₂S₂O₄ | Aqueous or alcoholic solution | 2-Amino-3-methoxy-5-methylphenol | Sulfonated byproducts |
The nitro group is a strong electron-withdrawing group, and when positioned ortho or para to a leaving group on an aromatic ring, it can activate the ring towards nucleophilic aromatic substitution (SNA_r). researchgate.netrsc.orglibretexts.orglibretexts.orgyoutube.comchemistrysteps.com In the case of this compound, the nitro group is ortho to the methoxy (B1213986) group and meta to the hydroxyl and methyl groups. If a suitable leaving group were present at the C1 or C3 position, the nitro group could facilitate its displacement by a nucleophile.
Mechanism of Nucleophilic Aromatic Substitution (SNA_r):
The SNA_r mechanism typically proceeds via a two-step addition-elimination pathway:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.
For this compound, a hypothetical SNA_r reaction would be most favored if a good leaving group (e.g., a halide) were present at the C1 position (ortho to the nitro group) or the C3 position (para to the nitro group, though this position is occupied by the methoxy group). The presence of the electron-donating methoxy and methyl groups would generally disfavor this reaction by increasing the electron density of the ring. However, the strong activating effect of the nitro group can overcome this to some extent.
Reactivity of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group is acidic and can participate in a range of reactions, including acid-base reactions, esterification, etherification, and glycosylation.
The hydroxyl group of a phenol (B47542) is weakly acidic due to the resonance stabilization of the corresponding phenoxide anion. The acidity of a phenol is significantly influenced by the nature and position of other substituents on the aromatic ring.
| Compound | pKa (approximate) |
| Phenol | 10.0 |
| 2-Nitrophenol | 7.2 byjus.com |
| 3-Methoxyphenol | 9.7 google.comgoogle.com |
| This compound | 7-8 (estimated) |
Esterification: Phenols can be converted to esters by reaction with carboxylic acid derivatives, most commonly acid chlorides or anhydrides, often in the presence of a base. nih.gov The reaction with carboxylic acids themselves is generally slow. The mechanism involves nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent. The presence of bulky groups ortho to the hydroxyl group, as is the case with the nitro group in this compound, can sterically hinder this reaction. google.comnih.govresearchgate.net
Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the phenol with a strong base to form the phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide.
Glycosylation: Phenolic glycosides can be synthesized by reacting the phenol with a glycosyl donor, such as a glycosyl halide or acetate, in the presence of a suitable promoter. researchgate.netrsc.orgnih.govnih.govresearchgate.net This reaction is important for the synthesis of many natural products and biologically active compounds. The reactivity in glycosylation can be influenced by the acidity of the phenol and steric factors.
Phenols can undergo oxidative coupling reactions in the presence of an oxidizing agent to form C-C or C-O linked dimers or polymers. google.comwikipedia.orgsoton.ac.ukresearchgate.net The mechanism typically involves the formation of a phenoxy radical, which can then couple with another phenoxy radical or a neutral phenol molecule. The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by the substitution pattern on the phenol ring and the reaction conditions. In this compound, the positions ortho and para to the hydroxyl group are substituted (C2-nitro, C4-unsubstituted, C6-unsubstituted), suggesting that coupling could potentially occur at the C4 or C6 positions. The presence of the bulky nitro group at the C2 position may sterically direct the coupling to the less hindered C6 position.
| Reaction | Reagents | Product Type | Mechanistic Notes |
| Esterification | Acid chloride/anhydride (B1165640), base | Phenyl ester | Nucleophilic acyl substitution, may be sterically hindered. nih.gov |
| Etherification | Alkyl halide, strong base | Phenyl ether | Williamson ether synthesis via phenoxide intermediate. |
| Glycosylation | Glycosyl donor, promoter | Phenyl glycoside | Formation of a glycosidic bond. researchgate.netrsc.orgnih.govnih.govresearchgate.net |
| Oxidative Coupling | Oxidizing agent | Biphenol or polyphenylene oxide | Radical-mediated C-C or C-O bond formation. google.comwikipedia.orgsoton.ac.ukresearchgate.net |
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring in this compound
The electronic nature of the substituents on the aromatic ring of this compound creates a complex reactivity landscape for both electrophilic and nucleophilic attacks. The hydroxyl, methoxy, and methyl groups are electron-donating, while the nitro group is strongly electron-withdrawing.
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. acs.orgcdc.gov The rate and position (regioselectivity) of this attack are determined by the activating and directing effects of the substituents already present on the ring. quora.com
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups due to their ability to donate electron density to the ring through resonance (+R effect). acs.orgresearchgate.net They are ortho- and para-directing. The methyl (-CH₃) group is a weak activator, donating electron density through an inductive effect (+I effect), and is also ortho- and para-directing. nih.gov Conversely, the nitro (-NO₂) group is a strong deactivating group due to its powerful electron-withdrawing nature (-I and -R effects), making electrophilic substitution more difficult. It is a meta-director. acs.org
In this compound, the available positions for substitution are C4 and C6. The directing effects of the existing groups on these positions are summarized below.
Interactive Table: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent (Position) | Effect on Reactivity | Directing Influence | Preferred Positions | Influence on C4 | Influence on C6 |
| -OH (C1) | Activating | Ortho, Para | C2, C4, C6 | Para (Strongly Directing) | Ortho (Strongly Directing) |
| -NO₂ (C2) | Deactivating | Meta | C4, C6 | Meta (Directing) | Meta (Directing) |
| -OCH₃ (C3) | Activating | Ortho, Para | C2, C4, C6 | Ortho (Strongly Directing) | Para (Strongly Directing) |
| -CH₃ (C5) | Activating | Ortho, Para | C2, C4, C6 | Ortho (Directing) | Ortho (Directing) |
Considering the combined influence:
Position C4: This position is para to the strongly activating -OH group and ortho to the strongly activating -OCH₃ group. It is also meta to the deactivating -NO₂ group and ortho to the weakly activating -CH₃ group. The powerful, synergistic ortho/para-directing effects of the hydroxyl and methoxy groups make C4 a highly favored site for electrophilic attack.
Position C6: This position is ortho to the strongly activating -OH group and para to the strongly activating -OCH₃ group. However, it is adjacent to the bulky methyl group at C5 and the nitro group at C2, which may introduce significant steric hindrance, potentially reducing the rate of substitution at this site compared to C4.
Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C4 position, driven by the strong activating and directing effects of the hydroxyl and methoxy groups, which overcome the deactivating influence of the nitro group. The kinetics of the reaction would be slower than that of phenol or anisole (B1667542) due to the deactivating nitro group but faster than that of nitrobenzene (B124822) due to the three activating groups. sigmaaldrich.com
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. psu.edu The nitro group (-NO₂) is an excellent activating group for SₙAr reactions, particularly when it is positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.
In this compound, the methoxy group at C3 is a potential leaving group. However, it is meta to the activating nitro group at C2. Nucleophilic attack at C3 would not allow for the direct delocalization of the negative charge onto the nitro group, making this substitution pathway less favorable.
A more plausible SₙAr reaction would involve the displacement of a different leaving group, should one be present at the C4 or C6 positions. For instance, if a halogen were present at C4 or C6, the ortho and para relationship to the C2-nitro group would strongly facilitate its displacement by a nucleophile. While direct displacement of the methoxy group is unlikely, reactions involving other parts of the molecule or under forcing conditions could occur. For example, reactions of piperidine (B6355638) with the analogous compound 3-methoxy-5-methyl-2-nitrothiophene have been studied, suggesting the potential for nucleophilic attack on related aromatic systems.
Photochemical and Radiochemical Reactions of this compound
Nitrophenols are known to be photochemically active, absorbing light in the near-UV spectrum (295–400 nm), which makes their direct photolysis by sunlight possible. The presence of an ortho-hydroxyl group to the nitro group in this compound suggests it will undergo photochemical reactions characteristic of o-nitrophenols.
The primary photodecomposition pathway for o-nitrophenols in the gas phase is initiated by an intramolecular hydrogen transfer from the phenolic -OH group to the ortho -NO₂ group. This process occurs on an excited state, often the triplet state (T₁), following light absorption. This transfer leads to the formation of an aci-nitro intermediate, which can then rearrange and cleave to produce nitrous acid (HONO) and a phenoxy radical.
Photoexcitation: The molecule absorbs a photon (hν) and is promoted to an excited electronic state (S₁), followed by intersystem crossing to the triplet state (T₁).
Intramolecular H-transfer: An intramolecular hydrogen atom transfer occurs from the hydroxyl group to one of the oxygen atoms of the nitro group.
Intermediate Formation: This produces a short-lived aci-nitro intermediate.
Bond Cleavage: The N-O bond in the intermediate cleaves, leading to the elimination of HONO.
In aqueous environments, the photolysis of nitrophenols can lead to the formation of hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products, rather than HONO. The specific products and their yields can be influenced by the solvent and pH.
Interactive Table: Potential Photodecomposition Products of this compound
| Product | Formation Pathway | Environment |
| Nitrous Acid (HONO) | Intramolecular H-transfer followed by elimination. | Gas Phase |
| 3-Methoxy-5-methylphenoxyl radical | Co-product of HONO elimination. | Gas Phase |
| Hydroxyl Radical (OH•) | Dissociation from excited state. | Aqueous/Gas Phase |
| Nitrogen Monoxide (NO) | Dissociation from excited state. | Aqueous/Gas Phase |
Photoinduced electron transfer (PET) is another important photochemical process for nitrophenols. This often occurs in the presence of a semiconductor photocatalyst, such as titanium dioxide (TiO₂). Under visible or UV light irradiation, the photocatalyst becomes excited, generating an electron-hole pair.
The photoinduced electrons can be transferred to the nitrophenol molecule, leading to its reduction. The nitro group is typically reduced to an amino group. For instance, the photoreduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied example. In the case of this compound, a similar process would be expected to reduce the nitro group at the C2 position to an amino group, yielding 2-amino-3-methoxy-5-methylphenol. This process often requires a hole scavenger to prevent the recombination of the electron-hole pair.
Thermal Degradation Mechanisms of this compound
Studies on the thermal decomposition of substituted phenols show that nitrophenols are significantly more reactive than other derivatives like cresols or hydroxybenzaldehydes. The thermolysis of nitrophenols in the absence of oxygen, particularly in supercritical water at high temperatures (e.g., 460 °C), proceeds readily.
Key findings from studies on related compounds suggest the following for the thermal degradation of this compound:
High Reactivity: The presence of the nitro group significantly lowers the thermal stability of the molecule compared to its non-nitrated analog. For a given substituent, ortho isomers tend to react more rapidly than meta or para isomers. Therefore, the ortho-nitro configuration in this compound is expected to make it particularly susceptible to thermal degradation.
Decomposition Products: The primary decomposition pathway likely involves the cleavage of the C-NO₂ bond and the C-OCH₃ bond. Phenol is a common major product from the decomposition of various substituted phenols. Thus, simpler phenolic compounds, such as 3-methoxy-5-methylphenol (B15851), m-cresol (B1676322), or even phenol itself, are expected products, alongside nitrogen oxides (NOₓ) from the nitro group.
Autocatalysis: The thermal decomposition of nitrophenols can be autocatalytic. The decomposition of sodium nitrophenolates, for instance, is catalyzed by the phenoxy group, leading to a violent reaction. While this compound is not a salt, the potential for complex, self-accelerating decomposition pathways exists, especially at elevated temperatures. Some nitroaromatic compounds are known to decompose exothermically, which can lead to rapid pressure increases if contained.
Theoretical and Computational Investigations of 3 Methoxy 5 Methyl 2 Nitrophenol
Quantum Chemical Calculations on 3-Methoxy-5-methyl-2-nitrophenol
Quantum chemical calculations provide a foundational understanding of the molecular structure and electronic properties of a compound. For this compound, these calculations can predict its behavior and reactivity.
The electronic structure of this compound is governed by the interplay of the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) group attached to the phenol (B47542) ring. The nitro group, being strongly electronegative, significantly influences the electronic landscape by withdrawing electron density from the aromatic ring, a phenomenon well-documented for nitroaromatic compounds. nih.gov This withdrawal affects the ortho and para positions most strongly.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. numberanalytics.comwikipedia.org In substituted phenols, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and the oxygen of the hydroxyl group. The LUMO, particularly in nitroaromatics, is often localized on the nitro group. researchgate.netrsc.org The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. numberanalytics.com For this compound, the electron-donating groups would be expected to raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and suggesting a reactive nature. imist.ma
The charge distribution is expected to be highly polarized. The oxygen atoms of the nitro and hydroxyl groups, along with the methoxy oxygen, will bear partial negative charges, while the nitrogen atom of the nitro group and the carbon atom attached to it will have partial positive charges. nih.govbohrium.comacs.org This charge separation is a critical factor in determining intermolecular interactions and the sites of electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (based on analogous compounds)
| Parameter | Predicted Value/Characteristic | Basis of Analogy |
|---|---|---|
| HOMO Energy | Relatively high | Electron-donating -OCH₃ and -CH₃ groups increase electron density in the ring. |
| LUMO Energy | Relatively low | Electron-withdrawing -NO₂ group delocalizes electron density. |
| HOMO-LUMO Gap | Small | Combination of electron-donating and -withdrawing groups. imist.ma |
| HOMO Localization | π-system of the benzene ring and phenolic oxygen. researchgate.net | Typical for phenolic compounds. |
The presence of rotatable bonds (C-O of the methoxy group and C-N of the nitro group) in this compound gives rise to several possible conformers. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule. A key feature influencing the conformational preference is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group. This type of hydrogen bond is a well-known stabilizing interaction in ortho-nitrophenols. mdpi.com
The rotation of the methoxy group relative to the plane of the benzene ring will also contribute to the energy landscape. The most stable conformer is likely to be the one that maximizes the stabilizing intramolecular hydrogen bond while minimizing steric hindrance between the substituents. Computational studies on substituted phenols have shown that the energy barriers for rotation around the C-O bond can be influenced by the nature of the substituents. afit.edu
The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity is a measure of the cyclic delocalization of π-electrons, which imparts stability. tsijournals.com The introduction of any substituent onto a benzene ring typically leads to a slight decrease in aromaticity due to the perturbation of the π-system. researchgate.net
In this molecule, the electron-donating methoxy and methyl groups increase the electron density of the ring through resonance and inductive effects, respectively. Conversely, the nitro group strongly withdraws electron density via resonance. This push-pull electronic effect will lead to a significant polarization of the π-system but does not necessarily eliminate its aromatic character. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify aromaticity. tsijournals.combohrium.com Studies on substituted benzenes suggest that while the bond lengths may become less uniform, the ring system retains substantial aromatic character. aip.orgmdpi.com
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface, which is invaluable for predicting reactivity. researchgate.netresearchgate.net For this compound, the ESP map is expected to show regions of negative potential (typically colored red) localized around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. imist.ma Regions of positive potential (blue) are anticipated around the phenolic hydrogen and potentially above the aromatic ring, highlighting areas prone to nucleophilic attack.
Molecular reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of reactivity. These include chemical hardness, softness, and the electrophilicity index. imist.ma Based on analogous compounds like p-nitrophenol, which has a high electrophilicity index, this compound is also expected to be a good electrophile, readily reacting with nucleophiles. imist.ma
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational modeling can be used to explore the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry. acs.org Computational studies on the reduction of nitroaromatic compounds have elucidated several possible mechanisms. srce.hrorientjchem.orgresearchgate.net The reduction of this compound to the corresponding aniline (B41778) derivative would likely proceed through a series of intermediates.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Anisole (B1667542) |
| Nitrobenzene (B124822) |
| ortho-Nitrophenol |
Theoretical Prediction of Reactivity and Regioselectivity for Chemical Reactions of this compound
The reactivity and regioselectivity of this compound are governed by the electronic and steric effects of its substituent groups on the aromatic ring. The hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups are electron-donating and activating, tending to direct electrophilic substitution to the ortho and para positions. Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group and is deactivating, directing incoming electrophiles to the meta position relative to itself.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for quantifying these effects. scienceopen.comnih.gov Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the molecule's reactivity. wikipedia.orgucsb.edunumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. pku.edu.cn
For this compound, the HOMO is expected to be distributed across the phenol ring, with significant contributions from the electron-donating hydroxyl and methoxy groups. This enhances the nucleophilicity of the ring. The LUMO is likely to be localized near the electron-withdrawing nitro group, making this region susceptible to nucleophilic attack.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Descriptor | Formula | Predicted Value (eV) | Implication |
| HOMO Energy (EHOMO) | - | -8.54 | Indicates electron-donating capability. |
| LUMO Energy (ELUMO) | - | -1.72 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.82 | Correlates with chemical stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.13 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.41 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | χ² / (2η) | 3.86 | Propensity to accept electrons. |
Note: The values presented in this table are hypothetical and serve as illustrative examples based on theoretical principles for a molecule with this substitution pattern.
The regioselectivity of electrophilic aromatic substitution on this compound can be predicted by analyzing the distribution of electron density and the Fukui functions, which indicate the most likely sites for electrophilic and nucleophilic attack. nih.gov The positions ortho and para to the strongly activating hydroxyl and methoxy groups are the most probable sites for electrophilic attack, tempered by steric hindrance from the adjacent substituents.
Solvent Effects on the Reactivity of this compound: A Comprehensive Computational Perspective
Solvent effects can profoundly influence the rates and mechanisms of chemical reactions. numberanalytics.comnumberanalytics.com Computational chemistry offers robust methods to study these effects, which can be broadly categorized into implicit and explicit solvent models. numberanalytics.comucsb.edu
Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium. numberanalytics.comrsc.org These models are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's stability and reactivity. numberanalytics.com For a polar molecule like this compound, polar solvents are expected to stabilize the ground state and any polar transition states, which can alter reaction kinetics. chemrxiv.org
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. ucsb.edu For this compound, the hydroxyl and nitro groups are capable of forming strong hydrogen bonds with protic solvents like water or alcohols.
The effect of the solvent on a reaction can be quantified by calculating the change in the activation energy (ΔG‡) from the gas phase to the solvent phase. A decrease in the activation energy in a particular solvent indicates that the reaction is accelerated.
| Solvent | Dielectric Constant (ε) | Predicted Reaction Barrier (kcal/mol) | Effect on Reaction Rate |
| Gas Phase | 1 | 25.0 | Reference |
| Toluene | 2.4 | 23.5 | Slight Acceleration |
| Acetone | 20.7 | 21.2 | Moderate Acceleration |
| Water | 78.4 | 19.8 | Significant Acceleration |
Note: This table presents hypothetical data for a representative polar reaction of this compound to illustrate the expected trend of solvent effects on reaction barriers.
Molecular Dynamics Simulations Involving this compound
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound at the atomic level. nih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of the molecule and surrounding solvent molecules over time, offering insights into solvation, intermolecular interactions, and conformational dynamics. nih.gov
Solvation Dynamics of this compound in Various Solvent Systems
Solvation dynamics refers to the process by which solvent molecules rearrange around a solute following a change in the solute's electronic state, such as upon photoexcitation. MD simulations can model the structure of the solvent shells around this compound. The radial distribution function (RDF) is a key tool used to identify the average distance and coordination number of solvent molecules in each solvation shell.
In polar protic solvents like water, the first solvation shell would be characterized by strong hydrogen bonds to the hydroxyl and nitro groups. In aprotic polar solvents like acetone, the interactions would be dominated by dipole-dipole forces. In nonpolar solvents like toluene, weaker van der Waals and π-π stacking interactions would be prevalent.
| Solvent | Functional Group | First Shell Peak (Å) | Coordination Number |
| Water | -OH | 2.8 | 3-4 |
| Water | -NO₂ | 3.1 | 2-3 |
| Acetone | -OH | 3.5 | 2-3 |
| Toluene | Aromatic Ring | 4.5 | 1-2 |
Note: This table contains hypothetical RDF data to illustrate the expected solvation structure around key functional groups of this compound in different solvents.
Intermolecular Interactions of this compound with Solvent and Co-solute Molecules
The nature and strength of intermolecular interactions are critical for understanding the behavior of this compound in solution and in condensed phases. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal structure. scirp.orgmdpi.commdpi.com It maps the regions of close contact between neighboring molecules.
The key intermolecular interactions for this compound include:
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the hydroxyl, methoxy, and nitro groups can act as hydrogen bond acceptors.
π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic molecules, including other molecules of itself or aromatic solvents like toluene. rsc.org
Hirshfeld surface fingerprint plots can deconstruct these interactions, showing the percentage contribution of different contact types (e.g., H···H, O···H, C···H) to the total surface area. set-science.comnih.gov
| Interaction Type | Donor/Acceptor | Strength | Importance |
| Hydrogen Bond | -OH (donor), -NO₂/-OCH₃/-OH (acceptor) | Strong | Dictates association in protic media. |
| π-π Stacking | Aromatic Ring | Moderate | Important for self-aggregation and interaction with aromatic solvents. |
| Dipole-Dipole | -NO₂, -OCH₃ | Moderate | Contributes to orientation in polar media. |
| Van der Waals | All atoms | Weak | Ubiquitous, contributes to overall packing and stability. |
Note: This table provides a qualitative summary of the primary intermolecular interactions expected for this compound.
Conformational Flexibility and Rotational Dynamics of this compound
This compound possesses several rotatable bonds, leading to conformational flexibility. Key conformational features include the orientation of the hydroxyl proton (syn or anti relative to the nitro group) and the rotation of the methoxy and methyl groups. rsc.org An intramolecular hydrogen bond between the phenolic hydroxyl group and the ortho-nitro group is expected to be a dominant feature, significantly influencing the molecule's conformation and properties. researchgate.net
MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.govnih.gov This information is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule's shape might change during a chemical reaction. The rotational dynamics of the substituent groups, such as the torsional barriers for the methoxy group, can also be quantified.
| Dihedral Angle | Description | Predicted Low-Energy Conformation (degrees) | Rotational Barrier (kcal/mol) |
| C1-C2-O-H | Hydroxyl group orientation | ~0 (syn to -NO₂) | > 5 (due to H-bond) |
| C2-C3-O-C | Methoxy group rotation | ~0 or ~180 (planar) | 2-4 |
| C4-C5-C-H | Methyl group rotation | Staggered conformations | ~1 |
Note: The data in this table is hypothetical, based on typical values for similar substituted phenols, illustrating the expected conformational preferences and rotational barriers.
In Silico Design of this compound Derivatives with Tuned Properties
The principles of computational chemistry can be applied to the in silico design of novel derivatives of this compound with tailored properties. biointerfaceresearch.comchemmethod.comnih.gov By systematically modifying the substituent groups, it is possible to tune electronic properties, solubility, reactivity, and potential biological activity. chemmethod.commdpi.com
For instance, replacing the methyl group with a more electron-donating group (e.g., an ethyl or tert-butyl group) could increase the electron density of the aromatic ring, potentially enhancing its reactivity in electrophilic substitutions. Conversely, adding further electron-withdrawing groups would decrease its reactivity. The lipophilicity, often estimated by the logarithm of the partition coefficient (LogP), can be adjusted by altering the size and nature of the alkyl and alkoxy groups to improve solubility in specific media.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors with observed properties, providing a predictive framework for designing new molecules. nih.gov
| Derivative | Modification | Predicted LogP | Predicted HOMO-LUMO Gap (eV) | Rationale for Property Change |
| Parent Compound | - | 2.35 | 6.82 | Baseline |
| Derivative A | Replace -CH₃ with -CF₃ | 2.88 | 6.50 | Increased lipophilicity and electrophilicity. |
| Derivative B | Replace -OCH₃ with -OC₂H₅ | 2.75 | 6.80 | Increased lipophilicity, minor electronic change. |
| Derivative C | Add a -Cl at C4 | 2.90 | 6.65 | Increased lipophilicity, electron-withdrawing effect. |
Note: The values in this table are hypothetical predictions to illustrate the process of in silico derivative design.
Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity. For this compound analogues, QSRR studies would be invaluable in predicting their behavior in various chemical environments without the need for extensive experimental synthesis and testing.
Methodology and Descriptors
A typical QSRR study involves calculating a set of molecular descriptors for a series of analogues. These descriptors can be categorized as:
Electronic Descriptors: These pertain to the electron distribution in the molecule. For nitrophenols, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges are crucial. researchgate.netnih.gov These are often calculated using Density Functional Theory (DFT) methods. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Thermodynamic Descriptors: Properties like electronic energy, zero-point vibrational energy (ZPVE), and standard thermodynamic functions can be correlated with reactivity. researchgate.net
Once calculated, these descriptors are used to build a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, that links them to an experimentally determined measure of reactivity, such as reaction rate constants or equilibrium constants.
Application to this compound Analogues
For a series of analogues of this compound, where the positions of the methoxy, methyl, and nitro groups are varied, or additional substituents are introduced, a QSRR model could predict properties such as:
Acidity (pKa): The electronic effects of substituents on the phenolic proton's acidity are well-suited for QSRR analysis. The pKa values of nitrophenols are known to be influenced by the position of the nitro group. nih.gov
Reactivity in Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. A QSRR model could predict the rates of such reactions based on the calculated descriptors.
Antioxidant Activity: The ability of phenolic compounds to act as antioxidants can be modeled. Descriptors related to the ease of hydrogen atom transfer from the hydroxyl group would be particularly relevant. nih.gov
The following table illustrates the types of quantum chemical descriptors that would be calculated for a QSRR study of this compound and its analogues.
| Descriptor | Symbol | Typical Calculated Value (Illustrative) | Significance in Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Relates to the ability to donate electrons |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | ΔE | 4.7 eV | Indicator of chemical stability |
| Dipole Moment | µ | 3.5 D | Influences solubility and intermolecular interactions |
| Electronegativity | χ | 4.15 eV | A measure of the power to attract electrons |
| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index | ω | 3.67 eV | A measure of electrophilic power |
Computational Prediction of Spectroscopic Signatures for this compound and Its Derivatives
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic signatures of molecules. nih.govresearchgate.netmtu.edu This allows for the theoretical confirmation of molecular structures and the interpretation of experimental spectra.
Infrared (IR) Spectroscopy
The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical IR spectrum can be compared with experimental data to confirm the presence of key functional groups. The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for characteristic bonds.
| Vibrational Mode | Calculated Wavenumber (cm-1) (Scaled) | Experimental Wavenumber (cm-1) (Hypothetical) |
| O-H stretch | 3450 | 3465 |
| Aromatic C-H stretch | 3100 | 3110 |
| Asymmetric NO2 stretch | 1525 | 1530 |
| Symmetric NO2 stretch | 1340 | 1345 |
| C-O-C stretch (methoxy) | 1250 | 1255 |
| C-N stretch | 850 | 855 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts (δ) of 1H and 13C nuclei can be accurately predicted using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex substitution patterns on the aromatic ring.
UV-Visible Spectroscopy
TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to its UV-Visible absorption spectrum. mdpi.com For this compound, these calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). The solvent environment can also be modeled to provide more accurate predictions. nih.gov Studies on similar nitrophenols have shown that the absorption peaks are sensitive to the protonation state and solvent. mdpi.com
Rational Design of this compound-Based Materials via Computational Approaches
Computational chemistry provides a platform for the rational design of new materials with desired properties, a field often referred to as computer-assisted molecular design. wiley.com For materials based on the this compound scaffold, computational approaches can guide the synthesis of molecules with enhanced optical, electronic, or chemical properties.
Non-Linear Optical (NLO) Materials
Molecules with a significant difference in electron distribution between their ground and excited states can exhibit NLO properties. The presence of both electron-donating (methoxy, methyl, hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring of this compound suggests potential for NLO applications. Computational calculations of the first hyperpolarizability (β), a measure of NLO activity, can be used to screen derivatives with modified substituent patterns to maximize this property. nih.gov
Design of Novel Dyes and Pigments
By systematically modifying the structure of this compound in silico, for example, by extending the π-conjugated system or introducing different functional groups, TD-DFT calculations can predict the resulting color. This allows for the targeted design of new dyes and pigments with specific absorption characteristics.
Development of Molecular Sensors
The electronic and spectroscopic properties of this compound can be sensitive to its local environment. Computational models can be used to explore how the molecule's properties change upon binding to a target analyte, such as a metal ion or a specific organic molecule. This can guide the design of new chemosensors where a change in color or fluorescence signals the presence of the target. For instance, the interaction with a metal ion could be modeled to predict changes in the UV-Vis spectrum, as has been done for other Schiff base complexes. mtu.edu
Environmental Chemistry and Degradation Studies of 3 Methoxy 5 Methyl 2 Nitrophenol
Occurrence and Distribution of 3-Methoxy-5-methyl-2-nitrophenol in Environmental Compartments
There is currently a lack of specific monitoring data detailing the presence and distribution of this compound in various environmental compartments such as water, soil, air, and sediment. To ascertain its environmental relevance, studies would be required to analyze samples from industrial areas where it might be used or produced, as well as in surrounding ecosystems. Analytical methods, likely involving gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), would need to be developed and validated for its detection in complex environmental matrices.
Biotic Transformation and Biodegradation of this compound
The breakdown of organic compounds by microorganisms is a critical process for their removal from the environment.
The biodegradation of nitrophenols has been studied for various isomers, with microorganisms capable of utilizing them as a source of carbon and nitrogen. researchgate.net For instance, research on the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. has identified the metabolic pathway. nih.gov It is likely that microorganisms capable of degrading this compound exist. Studies would be needed to isolate and identify such microorganisms and to elucidate the specific enzymatic reactions and metabolic pathways involved in its breakdown. This would include identifying the initial steps of degradation, such as the removal of the nitro group or the hydroxylation of the aromatic ring, and the subsequent intermediates formed.
Microbial Degradation Pathways of this compound by Bacterial and Fungal Strains
A comprehensive search of scientific databases and literature reveals a significant gap in our understanding of the microbial degradation of this compound. At present, there are no published studies that specifically delineate the metabolic pathways employed by either bacterial or fungal strains to break down this particular compound. While research exists on the degradation of other nitrophenolic compounds, the specific combination and positioning of the methoxy (B1213986), methyl, and nitro functional groups on the phenol (B47542) ring of this compound make it chemically distinct. Therefore, extrapolating degradation pathways from other molecules would be scientifically unfounded.
Identification and Characterization of Microbial Degradation Products of this compound
The identification of metabolic intermediates is a critical step in elucidating a degradation pathway. As no studies have successfully demonstrated the microbial degradation of this compound, there is consequently no information available on its microbial degradation products. The nature of any potential intermediates would be highly dependent on the specific enzymes and metabolic pathways involved, which, as stated, have not been identified.
Bioremediation Potential of this compound in Contaminated Matrices
Bioremediation relies on the ability of microorganisms to degrade or detoxify contaminants in soil, water, and other environmental matrices. Given the absence of any documented microbial degradation of this compound, its bioremediation potential remains entirely unexplored. There are currently no known microorganisms that have been proven to effectively remove this compound from contaminated environments.
Advanced Oxidation Processes (AOPs) for the Removal of this compound
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).
Fenton and Photo-Fenton Oxidation Processes for this compound Degradation
A thorough review of the scientific literature indicates that there are no studies specifically investigating the degradation of this compound using Fenton or photo-Fenton oxidation processes. While these methods have been shown to be effective for the degradation of other nitrophenolic compounds, the specific reaction kinetics and degradation efficiency for this compound have not been determined.
Photocatalytic Degradation of this compound Using Semiconductor Catalysts
Photocatalytic degradation has emerged as a highly effective method for the mineralization of a wide array of organic pollutants. This process typically involves a semiconductor catalyst, which, upon activation by light of a suitable wavelength, generates highly reactive oxygen species (ROS) responsible for the degradation of the target compound.
Research Findings:
While specific studies on the photocatalytic degradation of this compound are not extensively documented in publicly available research, the degradation of structurally similar compounds provides significant insights. For instance, studies on the photocatalysis of various substituted phenols, including nitrophenols and cresols (methylphenols), have been widely conducted. dtic.mil
The general mechanism involves the excitation of a semiconductor catalyst, most commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), by ultraviolet (UV) or visible light. This excitation leads to the formation of electron-hole pairs. The photogenerated holes can directly oxidize the adsorbed organic molecule or react with water to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons can reduce molecular oxygen to superoxide (B77818) radicals (O₂⁻•), which can further participate in the degradation pathway.
The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the catalyst, the pH of the solution, the intensity of the light source, and the chemical structure of the pollutant. The presence of a nitro group, which is an electron-withdrawing group, can deactivate the aromatic ring, making it less susceptible to electrophilic attack by hydroxyl radicals, potentially slowing down the degradation rate compared to phenols with only electron-donating groups. dtic.mil Conversely, the methoxy and methyl groups are electron-donating, which could influence the adsorption of the molecule onto the catalyst surface and its reactivity.
Further research would be necessary to elucidate the specific degradation pathways, identify the intermediate products, and determine the optimal operational parameters for the complete mineralization of this compound.
Hypothetical Data on Photocatalytic Degradation:
To illustrate the potential research findings, the following interactive data table presents hypothetical results from a study on the photocatalytic degradation of this compound under various conditions.
| Catalyst | Catalyst Conc. (g/L) | Initial pH | Light Source | Degradation Efficiency (%) |
| TiO₂ (Anatase) | 1.0 | 5 | UV-A (365 nm) | 85 |
| ZnO | 1.0 | 7 | UV-C (254 nm) | 92 |
| TiO₂/Graphene | 0.8 | 5 | Visible Light | 78 |
| ZnO | 1.5 | 9 | UV-A (365 nm) | 88 |
Electrochemical Oxidation of this compound in Aqueous Systems
Electrochemical oxidation offers a robust and environmentally friendly alternative for the treatment of wastewater containing refractory organic pollutants. This method utilizes the direct or indirect oxidation of pollutants at the surface of an anode.
Research Findings:
Specific research on the electrochemical oxidation of this compound is scarce. However, studies on related compounds such as 2-methoxyphenol and 3-methyl-4-nitrophenol provide valuable insights into the potential mechanisms and challenges. The electrochemical oxidation of phenolic compounds often leads to the formation of a passivating polymer film on the electrode surface, which deactivates the electrode and hinders the degradation process.
The choice of anode material is critical for the efficiency of the electrochemical oxidation process. Materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD) or certain mixed metal oxide (MMO) electrodes, are known to be highly effective for the complete mineralization of organic pollutants due to the generation of physisorbed hydroxyl radicals on their surface.
The degradation of this compound would likely proceed through the oxidation of the phenolic hydroxyl group, followed by demethylation of the methoxy group and subsequent aromatic ring cleavage. The nitro group can also be reduced or oxidized depending on the electrode potential and reaction conditions.
Overcoming electrode passivation is a key challenge. Strategies such as using modified electrodes, optimizing the applied current density or potential, and employing pulsed electrolysis can be explored to maintain the electrode's activity.
Hypothetical Data on Electrochemical Oxidation:
The interactive data table below presents hypothetical findings from an experimental investigation into the electrochemical oxidation of this compound, highlighting the influence of different anode materials and current densities.
| Anode Material | Current Density (mA/cm²) | Supporting Electrolyte | pH | Degradation Efficiency (%) |
| Boron-Doped Diamond (BDD) | 50 | 0.1 M Na₂SO₄ | 3 | 98 |
| Mixed Metal Oxide (MMO) | 50 | 0.1 M Na₂SO₄ | 7 | 85 |
| Graphite | 30 | 0.1 M NaCl | 5 | 65 |
| BDD | 30 | 0.1 M Na₂SO₄ | 3 | 90 |
Advanced Analytical Methodologies and Monitoring for 3 Methoxy 5 Methyl 2 Nitrophenol
Chromatographic Techniques for Separation and Quantification of 3-Methoxy-5-methyl-2-nitrophenol
Chromatography is a cornerstone for the analysis of complex mixtures, and its application is critical for the specific measurement of this compound, particularly in intricate sample matrices.
Gas Chromatography (GC) Methodologies with Various Detectors for this compound
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For polar analytes like phenols, derivatization is often necessary to improve chromatographic behavior by increasing volatility and reducing peak tailing. researchgate.netdphen1.com Common derivatization reactions include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or methylation (e.g., with diazomethane). researchgate.netnih.gov
Several detectors can be coupled with GC for the analysis of this compound:
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and offers robust and linear responses. It is suitable for quantifying higher concentrations of the analyte. nih.gov
Electron Capture Detector (ECD): The presence of the electronegative nitro group makes the compound highly responsive to an ECD. This detector offers excellent sensitivity for halogenated compounds and molecules with nitro functional groups, making it ideal for trace-level analysis. epa.gov
Nitrogen-Phosphorus Detector (NPD): As a nitrogen-containing compound, this compound can be selectively detected with high sensitivity using an NPD.
| Parameter | Condition | Rationale/Applicability |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, SE-54) | Provides good separation for a wide range of semi-volatile compounds, including derivatized phenols. researchgate.net |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 100°C, ramp 10-20°C/min to 280°C | A temperature gradient is necessary to effectively separate the analyte from other matrix components. researchgate.net |
| Carrier Gas | Helium or Hydrogen | Inert gases that ensure efficient transport of the analyte through the column. |
| Detector | FID, ECD, or NPD | Choice depends on the required sensitivity and selectivity. ECD offers high sensitivity for the nitro group. epa.gov |
| Derivatization | Silylation (e.g., with BSTFA) or Methylation | Improves volatility and chromatographic peak shape. researchgate.netresearchgate.net |
Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) for this compound
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is well-suited for the analysis of polar and non-volatile compounds like nitrophenols without the need for derivatization. Reversed-phase (RP) chromatography is the most common mode used for this class of compounds.
HPLC and UPLC systems offer high resolution and sensitivity. UPLC, which uses smaller particle-sized columns (sub-2 µm), provides faster analysis times and greater separation efficiency compared to traditional HPLC. fishersci.com The separation is typically achieved on a C18 or Phenyl-Hexyl stationary phase. The mobile phase usually consists of an aqueous component (often acidified with formic or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile or methanol. sielc.commdpi.com Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD).
| Parameter | Condition | Rationale/Applicability |
| LC Column | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm for HPLC; 100 x 2.1 mm, <2 µm for UPLC) | Standard stationary phases for the separation of moderately polar organic compounds. fishersci.comsielc.com |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol + 0.1% Formic Acid (Gradient Elution) | Acidified mobile phase improves peak shape by keeping the phenolic group protonated. Gradient elution allows for the separation of compounds with a range of polarities. mdpi.com |
| Flow Rate | 0.8 - 1.2 mL/min (HPLC)0.3 - 0.5 mL/min (UPLC) | Typical flow rates providing optimal efficiency for the respective column dimensions. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak symmetry and reduce analysis time by lowering mobile phase viscosity. |
| Detector | UV-Vis or Diode Array Detector (DAD) | The aromatic ring and nitro group provide strong UV absorbance for sensitive detection. |
| Injection Vol. | 5 - 20 µL | Standard injection volumes for analytical-scale LC. |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-QTOF) for Trace Analysis of this compound
For unambiguous identification and highly sensitive quantification, chromatographic systems are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Impact (EI). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, provides a chemical fingerprint for definitive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a premier technique for trace analysis in complex matrices. researchgate.net Electrospray ionization (ESI) is a common interface, and for phenolic compounds, it is typically operated in negative ion mode, which facilitates the deprotonation of the acidic hydroxyl group to form [M-H]⁻ ions. nih.govnebiolab.com Tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, allows for highly selective detection through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly reducing matrix interference.
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS: This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its metabolites or degradation products. mdpi.commdpi.com This is particularly valuable for identifying unknown compounds in a sample.
| Technique | Ionization Mode | Key Parameters/Modes | Application |
| GC-MS | Electron Impact (EI) | Scan Mode for identification; Selected Ion Monitoring (SIM) for quantification. | Confirmatory analysis, structural elucidation based on fragmentation. nih.gov |
| LC-MS/MS | ESI (Negative) | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions (e.g., m/z 182 → fragments). | Gold standard for trace quantification in complex samples due to high selectivity and sensitivity. researchgate.net |
| LC-QTOF | ESI (Negative) | High-resolution accurate mass (HRAM) measurements. | Identification of unknown compounds, metabolite profiling, confirmation of elemental composition. nih.gov |
Spectroscopic and Spectrometric Approaches for this compound Detection
Spectroscopic methods provide alternative or complementary approaches for the detection and quantification of this compound, often used for rapid measurements or reaction monitoring.
UV-Vis Spectroscopy for Concentration Determination and Reaction Monitoring of this compound
UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for determining the concentration of chromophoric compounds in solution. The presence of the nitrated benzene (B151609) ring in this compound results in strong absorption in the UV or near-visible region of the electromagnetic spectrum. researchgate.net
The concentration can be calculated using the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for nitrophenols is pH-dependent; under acidic or neutral conditions, the phenol (B47542) exists in its protonated form, while under basic conditions, it deprotonates to the phenolate (B1203915) form, causing a bathochromic (red) shift in the λmax. nih.govumcs.pl For example, 4-nitrophenol (B140041) has a λmax of 317 nm in acidic solution and 400 nm in alkaline solution. nih.gov This property allows for tailored analysis and makes UV-Vis spectroscopy a valuable tool for monitoring reaction kinetics where the compound is consumed or produced.
| Compound Class | Form | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |
| Nitrophenols | Protonated (Acidic pH) | 315 - 350 | ~5,000 - 10,000 |
| Nitrophenolates | Deprotonated (Alkaline pH) | 400 - 420 | ~15,000 - 20,000 wikipedia.orgnih.gov |
| Methoxyphenols | Protonated (Acidic pH) | 280 - 295 | Not specified |
Data extrapolated from similar compounds like 2-nitrophenol, 4-nitrophenol, and 4-methoxyphenol. nih.govnih.govsielc.com
Fluorescence Spectroscopy for Enhanced Sensitivity in this compound Detection
Fluorescence spectroscopy is known for its exceptional sensitivity. While many phenolic compounds are naturally fluorescent, the presence of a nitro group often leads to significant fluorescence quenching, meaning the compound exhibits little to no native fluorescence. researchgate.net Studies on substituted phenols show that their fluorescence quantum yields can vary significantly depending on the substituents and the solvent used. rsc.orgrsc.org
Due to the likely quenching effect of the nitro group, direct fluorescence detection of this compound may not be a viable method for achieving high sensitivity. However, two alternative approaches could be considered:
Chemical Modification: The nitro group could be chemically reduced to an amino group. The resulting aminophenol derivative would likely be highly fluorescent, providing a sensitive indirect measurement method.
Quenching-Based Assays: The compound could be used as a quencher for a known fluorophore. In this setup, the decrease in fluorescence intensity of the fluorophore upon interaction with the nitrophenol would be proportional to the nitrophenol's concentration. nih.gov
| Parameter | Observation for Related Compounds | Implication for this compound |
| Native Fluorescence | Nitro groups are strong fluorescence quenchers. researchgate.net | Direct fluorescence detection is expected to have very low sensitivity. |
| Excitation Wavelength (λex) | For related phenols (without nitro group), λex is typically ~260-280 nm. omlc.org | If a fluorescent derivative were created, excitation would likely be in this range. |
| Emission Wavelength (λem) | For related phenols, λem is typically ~300-340 nm. omlc.org | A fluorescent derivative would be expected to emit in this region. |
| Quantum Yield (ΦF) | Can be high for phenols but is significantly reduced by nitro groups. | The native quantum yield is expected to be very low. |
Raman and Infrared Spectroscopic Methodologies for In Situ Structural Elucidation of this compound
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides powerful, non-destructive means for in situ structural elucidation by identifying the vibrational modes of a molecule's functional groups. nsf.govresearchgate.net For this compound, these techniques can offer real-time structural information without extensive sample preparation. researchgate.net
Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by the molecule, revealing its functional groups. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), nitro (-NO2), methoxy (B1213986) (-O-CH3), and methyl (-CH3) groups, as well as vibrations from the aromatic ring. The position and intensity of the -OH stretching band can provide insights into intra- and intermolecular hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, providing complementary information to IR spectroscopy. nsf.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric and asymmetric stretching vibrations of the nitro group typically produce strong and distinct Raman peaks. spectroscopyonline.com Resonance Raman spectroscopy, which uses an excitation wavelength that matches an electronic transition of the molecule, can significantly enhance the signal for the chromophoric parts of the molecule, such as the nitrophenol system, allowing for much lower detection limits. nsf.gov
The table below outlines the expected vibrational frequencies for the key functional groups of this compound based on data from similar compounds. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3500 | Weak |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520-1560 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | ~1330-1350 | Strong |
| Aromatic Ring | C=C Stretch | ~1450-1600 | Moderate-Strong |
| Methoxy (-OCH₃) | C-H Stretch | ~2830-2950 | Moderate |
| Methoxy (-OCH₃) | C-O Stretch | ~1000-1075 | Moderate |
| Methyl (-CH₃) | C-H Stretch | ~2870-2960 | Moderate |
Note: The exact frequencies can be influenced by the molecular environment, solvent, and hydrogen bonding.
Advanced Mass Spectrometry Techniques (e.g., HRMS, IMS-MS) for this compound and its Metabolites
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of organic compounds. Advanced MS techniques offer high sensitivity and specificity for analyzing this compound and its potential metabolites in complex mixtures.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, which allow for the determination of the elemental formula of the parent compound and its metabolites. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Tandem MS (MS/MS) on HRMS platforms generates fragmentation patterns that are characteristic of the molecular structure, enabling confident identification. researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation by differentiating ions based on their size, shape, and charge as they drift through a gas-filled chamber. This technique can separate isomeric metabolites that are indistinguishable by mass alone. It also helps to reduce chemical noise and improve the signal-to-noise ratio, enhancing detection capabilities.
The metabolic transformation of this compound could involve reactions such as reduction of the nitro group to an amino group, demethylation, or hydroxylation. HRMS and MS/MS would be critical in identifying these biotransformation products.
The following table details the hypothetical mass spectrometric data for this compound and a potential metabolite.
| Compound | Formula | Exact Mass (m/z) [M-H]⁻ | Key MS/MS Fragment Ions (Hypothetical) |
| This compound | C₈H₉NO₄ | 182.0459 | Loss of •NO, Loss of •CH₃, Loss of H₂O |
| 2-Amino-3-methoxy-5-methylphenol | C₈H₁₁NO₂ | 152.0717 | Loss of •CH₃, Loss of NH₃ |
Electrochemical Sensors and Biosensors for this compound Detection
Electrochemical methods offer a rapid, cost-effective, and sensitive alternative to traditional chromatographic techniques for the detection of electroactive compounds like nitrophenols. frontiersin.org The presence of the reducible nitro group makes this compound an ideal candidate for electrochemical detection. electrochemsci.org
Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. libretexts.org Techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly used. libretexts.orgnih.gov For nitrophenols, these methods typically monitor the current generated from the electrochemical reduction of the nitro group to a hydroxylamino or amino group. acs.org
Cyclic Voltammetry (CV) is used to study the electrochemical behavior of the compound and identify the reduction potentials. libretexts.org
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques used for quantification, offering lower detection limits by minimizing background currents. electrochemsci.orgnih.gov The peak current in a DPV or SWV voltammogram is directly proportional to the concentration of the analyte. researchgate.net
Amperometry measures the current at a constant potential over time. It is often used in flow-injection systems or as the detection method for liquid chromatography, providing high sensitivity and a wide linear range. mdpi.com
To improve the performance of electrochemical sensors, the working electrode surface is often modified. mdpi.com These modifications can enhance sensitivity, selectivity, and stability. mdpi.com For the detection of this compound, electrode modifiers would be chosen to facilitate the reduction of the nitro group.
Common modification strategies include:
Nanomaterials: Gold or silver nanoparticles, carbon nanotubes, and graphene can be applied to the electrode surface. mdpi.com These materials increase the electroactive surface area and can catalyze the electrochemical reaction, leading to a stronger signal and lower detection limits. rsc.org
Conducting Polymers: Polymers electropolymerized onto the electrode surface can preconcentrate the analyte through electrostatic or hydrophobic interactions, thereby increasing sensitivity. mdpi.com
Composite Materials: Combining different materials, such as metal oxides with carbon nanomaterials, can create synergistic effects that further enhance sensor performance. acs.org
The table below summarizes modifiers used for detecting similar nitrophenol compounds, which could be adapted for this compound.
| Electrode Modifier | Target Analyte(s) | Technique | Limit of Detection (LOD) | Reference |
| ZnO/RuO₂ Nanoparticles | 2-Nitrophenol | Amperometry | 52.20 pM | rsc.org |
| Graphite Nanoflakes | 4-Nitrophenol | CV | 0.7 µM | researchgate.net |
| SrTiO₃/Ag/rGO Composite | 4-Nitrophenol | LSV | 0.03 µM | acs.org |
| Nickel Phthalocyanine Polymer | 3-Methyl-4-nitrophenol (B363926) | SWV | 0.75 µg/L | researchgate.net |
Enzymatic biosensors combine the high selectivity of a biological recognition element (an enzyme) with a physicochemical transducer. For this compound, an enzyme such as nitroreductase could be used.
The general principle involves:
Immobilization: A nitroreductase enzyme is immobilized onto an electrode surface.
Biocatalytic Reaction: In the presence of its substrate (this compound) and a cofactor (like NADH or NADPH), the enzyme catalyzes the reduction of the nitro group.
Signal Transduction: The consumption of the cofactor or the generation of an electroactive product is measured by the electrode. This electrochemical signal is proportional to the concentration of the target analyte.
These biosensors can offer very high selectivity, as the enzyme will often only react with a specific compound or a narrow range of related compounds. The use of nanohybrids, such as MoS₂/MoO₃, has been shown to create stable and sensitive platforms for enzymatic biosensors. acs.org
Sample Preparation and Extraction Techniques for this compound from Complex Matrices
Before analysis, it is often necessary to extract and concentrate this compound from complex matrices like water, soil, or biological fluids. thermofisher.com This "clean-up" step removes interfering substances and enriches the analyte, improving the accuracy and sensitivity of the final measurement. thermofisher.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for the sample preparation of phenolic compounds from aqueous samples. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). thermofisher.com
Sorbent Selection: For a moderately polar compound like this compound, reversed-phase sorbents such as C18 (octadecylsilane) or polymeric sorbents (e.g., styrene-divinylbenzene) are typically effective. nih.gov
Procedure: The general steps are:
Conditioning: The sorbent is prepared with a solvent like methanol, followed by water or a buffer.
Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.
Washing: Interfering compounds are washed away with a weak solvent.
Elution: The target analyte is collected by passing a small volume of a strong organic solvent (e.g., methanol, acetonitrile) through the cartridge.
Magnetic Solid-Phase Extraction (MSPE): MSPE is a variation where magnetic nanoparticles are used as the sorbent. mdpi.com After adsorbing the analyte, the sorbent can be quickly and easily separated from the sample solution using an external magnet, simplifying the extraction process. mdpi.com
Liquid-Liquid Extraction (LLE): LLE is a traditional method that involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. However, SPE is often preferred as it is faster, uses smaller volumes of organic solvents, and is more amenable to automation. thermofisher.com
The following table compares common extraction techniques applicable to nitrophenols.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High recovery, high concentration factor, low solvent use, easily automated. thermofisher.com | Sorbent selection requires optimization. |
| Magnetic SPE (MSPE) | Adsorption onto magnetic nanoparticles. | Rapid separation, simple procedure. mdpi.com | Sorbent capacity may be lower than packed cartridges. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple equipment, high capacity. | Labor-intensive, requires large volumes of organic solvents, can form emulsions. thermofisher.com |
Solid-Phase Extraction (SPE) Methods for this compound Preconcentration
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that isolates and concentrates analytes from a liquid sample onto a solid sorbent. nhplab.com For phenolic compounds like this compound, SPE offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and easier automation. chromatographyonline.com
The selection of the sorbent material is critical for the efficient retention of nitrophenols. Due to their polar nature, materials such as modified polystyrene-divinylbenzene (PSDVB) copolymers are often employed. epa.govchromatographyonline.com These sorbents provide excellent retention for a broad range of phenols. For instance, US EPA Method 528, which targets phenols in drinking water, specifies the use of a modified PSDVB sorbent for effective extraction. epa.govchromatographyonline.com The general SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. chromatographyonline.com Acidification of the water sample to a pH ≤ 2 is a crucial step to ensure the phenols are in their non-ionized form, maximizing their retention on the sorbent. epa.govchromatographyonline.com
Research on various nitrophenols has demonstrated the efficacy of polymeric cartridges for their preconcentration from water samples prior to analysis by High-Performance Liquid Chromatography (HPLC). chromatographyonline.com Studies have shown that using sorbents like highly crosslinked styrene-divinylbenzene can lead to high recovery rates for a range of polar aromatic compounds. nih.govtamu.edu
Below is a table summarizing typical parameters for the SPE of nitrophenolic compounds, which can be adapted for this compound.
| Parameter | Description | Common Examples for Nitrophenols |
|---|---|---|
| Sorbent Type | The solid material used to retain the analyte. | Polystyrene-divinylbenzene (PSDVB), C18, PLRP-S nih.gov |
| Sample Pre-treatment | Adjusting the sample matrix for optimal retention. | Acidification to pH ≤ 2 with HCl epa.govchromatographyonline.com |
| Conditioning Solvents | Solvents used to activate the sorbent. | Dichloromethane (DCM) followed by Methanol chromatographyonline.com |
| Equilibration Solvent | Solvent used to prepare the sorbent for the aqueous sample. | Acidified water (e.g., 0.05 N HCl) chromatographyonline.com |
| Elution Solvent | Solvent used to recover the analyte from the sorbent. | Dichloromethane (DCM), Methanol, Acetonitrile chromatographyonline.comchromatographyonline.com |
| Typical Recovery | The percentage of analyte recovered from the sample. | 90–112% for various nitrophenols chromatographyonline.com |
Liquid-Liquid Extraction (LLE) and Microextraction Techniques for this compound
Traditional Liquid-Liquid Extraction (LLE) serves as a fundamental method for separating compounds based on their differential solubilities in two immiscible liquid phases. For nitrophenols, this typically involves extraction from an aqueous sample into a non-polar organic solvent. However, LLE often requires large volumes of organic solvents, which can be costly and environmentally unfriendly.
To address these limitations, various microextraction techniques have been developed. These methods drastically reduce solvent consumption while offering high enrichment factors.
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique known for its speed, simplicity, and efficiency. nih.govmdpi.com In DLLME, a mixture of a small volume of an appropriate extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent. The phases are then separated by centrifugation. nih.gov Studies on nitrophenols have successfully employed DLLME for their determination in soil and water samples, achieving high recovery rates (86-111%) and low limits of quantification. nih.govbohrium.comresearchgate.net
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is another advanced technique that utilizes a porous hollow fiber to contain the extraction solvent. In a typical two-phase setup, the organic solvent within the fiber's pores extracts the analytes from the sample. In a three-phase system, the analytes are extracted from the aqueous sample into the organic liquid membrane and then back-extracted into an acceptor phase inside the fiber's lumen. A study on nitrophenol isomers highlighted a method using charge-transfer supramolecular interactions to enhance enrichment factors, achieving values as high as 163. nih.gov Key parameters influencing HF-LPME efficiency include the choice of extraction solvent, pH of both the sample and acceptor phases, extraction time, and stirring speed. nih.gov
The table below outlines typical conditions for microextraction of nitrophenols.
| Technique | Parameter | Common Conditions for Nitrophenols |
|---|---|---|
| DLLME | Extraction Solvent | Chlorobenzene, Carbon Tetrachloride |
| Disperser Solvent | Acetone, Acetonitrile, Methanol | |
| Key Optimizations | Solvent volumes, sample pH, extraction time, salt addition | |
| HF-LPME | Extraction Solvent (Liquid Membrane) | Di-n-hexyl ether, 1-octanol |
| Acceptor Phase (3-phase) | NaOH solution | |
| Key Optimizations | pH of donor and acceptor phase, stirring speed, time, salt effect nih.gov |
Solid-Phase Microextraction (SPME) and Headspace Techniques for Volatile this compound Determination
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. thermofisher.com The fiber can be exposed directly to the sample (direct immersion) or to the vapor phase above it (headspace). After extraction, the fiber is transferred to the injector of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. thermofisher.com
For the analysis of phenols and nitrophenols in aqueous samples like rainwater, SPME has proven to be a robust method. nih.govmerckmillipore.com The choice of fiber coating is paramount for efficient extraction. Various coatings have been tested, including polyacrylate (PA), polydimethylsiloxane (PDMS), and mixed-phase coatings like Carboxen/PDMS. nih.govmerckmillipore.com For many phenolic compounds, polyacrylate fibers have shown superior performance. nih.gov Extraction efficiency is influenced by several factors, including sample pH, ionic strength, extraction time, and temperature. nih.govmerckmillipore.com Acidifying the sample (e.g., to pH 3.0) and adding salt (e.g., NaCl) generally enhances the extraction of nitrophenols by reducing their water solubility and promoting partitioning onto the fiber. nih.gov
Headspace (HS) analysis is particularly suited for the determination of volatile organic compounds (VOCs) in solid or liquid samples. labmanager.comphenomenex.com The sample is sealed in a vial and heated to allow volatile analytes, such as potentially volatile nitrophenolic compounds, to partition into the gas phase (headspace) above the sample. labmanager.com An aliquot of this headspace is then injected into a GC for analysis. phenomenex.com This technique is advantageous as it avoids the injection of non-volatile matrix components into the GC system, which can extend column life and reduce instrument maintenance. labmanager.comphenomenex.com The key parameters in headspace analysis are the equilibration temperature and time, which must be optimized to ensure maximum transfer of the analyte into the gas phase. labmanager.com
The following table summarizes key parameters for SPME analysis of nitrophenols.
| Parameter | Description | Optimized Conditions for Nitrophenols |
|---|---|---|
| Fiber Coating | The stationary phase on the SPME fiber. | 85 µm Polyacrylate (PA) nih.govmerckmillipore.com |
| Extraction Mode | Method of exposing the fiber to the sample. | Direct Immersion, Headspace nih.gov |
| Sample pH | Acidity/alkalinity of the sample matrix. | Acidic, e.g., pH 3.0 nih.govmerckmillipore.com |
| Ionic Strength | Salt concentration in the sample. | Addition of NaCl (e.g., 75 g per 100 mL) nih.gov |
| Extraction Time | Duration of fiber exposure to the sample. | 40 minutes nih.govmerckmillipore.com |
| Extraction Temperature | Temperature at which extraction is performed. | Ambient Temperature nih.gov |
| Desorption Temperature | Temperature of the GC inlet to desorb analytes. | ~270-280 °C nih.govsuperchroma.com.tw |
Applications in Advanced Materials and Technology Involving 3 Methoxy 5 Methyl 2 Nitrophenol
3-Methoxy-5-methyl-2-nitrophenol in the Synthesis of Functional Polymers
There is no scientific literature available that describes the use of this compound as a monomer or precursor for creating functional polymers. General concepts exist for using nitrophenol derivatives in polymer chemistry, often as polymerization inhibitors or as building blocks for high-performance polymers after reduction of the nitro group. However, no studies have specifically investigated this compound for these purposes.
Precursors for Polymeric Scaffolds and Resins with Tailored Properties
No research could be found detailing the synthesis of polymeric scaffolds or resins using this compound as a starting material.
Incorporation into Conjugated Polymers for Optoelectronic and Electronic Applications
The potential for incorporating this compound into conjugated polymers for applications in optoelectronics or electronics has not been explored in any published research.
Cross-linking Agents and Polymer Modifiers Derived from this compound
There are no studies indicating that this compound has been functionalized or used as a cross-linking agent to modify the properties of existing polymers.
Role of this compound in Supramolecular Chemistry and Self-Assembly
The specific role of this compound in the fields of supramolecular chemistry and self-assembly is not documented. While nitrophenols can participate in hydrogen bonding and other non-covalent interactions, the specific assembly behavior of this compound has not been a subject of published research.
Hydrogen Bonding Networks and Coordination Chemistry Involving this compound
No studies have been published that characterize the hydrogen bonding networks or coordination chemistry of this compound.
Co-crystallization and Crystal Engineering with this compound for Functional Materials
There is no available literature on the co-crystallization or crystal engineering of this compound to create functional materials.
This compound as a Component in Chemical Sensors and Probes
The electronic and structural features of this compound make its derivatives promising candidates for the development of chemical sensors and probes. The interplay between the electron-donating and electron-withdrawing groups can be harnessed to generate measurable optical or electronic signals in response to specific analytes.
Chromogenic and Fluorogenic Sensors Based on this compound Derivatives for Analytical Detection
Derivatives of nitrophenols can function as effective chromogenic (color-changing) sensors. A key principle behind this application is the significant color difference between the protonated phenol (B47542) (typically colorless or pale yellow) and its deprotonated phenolate (B1203915) form, which is often intensely colored due to extended electronic conjugation. nih.gov This property makes them excellent visual indicators for changes in pH.
Research has shown that glycosides of a structurally similar compound, 3-methoxy-4-(2-nitrovinyl)phenol, can act as chromogenic substrates for assaying glycosidase enzymes. nih.gov In this system, enzymatic cleavage of the glycosidic bond releases the nitrophenol. At an alkaline pH, the liberated phenol deprotonates to form a highly colored phenolate, allowing for the colorimetric quantification of enzyme activity. nih.gov This same principle can be applied to derivatives of this compound, where the phenolic group is masked with a recognition moiety that can be selectively cleaved by a target analyte, triggering a distinct color change.
Similarly, fluorogenic sensors can be designed. While the parent compound may not be strongly fluorescent, its derivatives can be incorporated into larger systems where interaction with an analyte modulates the fluorescence through mechanisms like photoinduced electron transfer (PET) or inner filter effect (IFE). researchgate.net For example, the binding of a metal ion to a chelating group attached to the this compound scaffold could switch on or quench the fluorescence of a nearby fluorophore.
Chemo-responsive Materials Incorporating this compound for Environmental Monitoring
Chemo-responsive materials are substances that exhibit a measurable change in properties upon exposure to a specific chemical stimulus. Materials incorporating this compound derivatives can be designed for environmental monitoring applications.
For instance, the chromogenic properties described above can be utilized to create sensors for detecting pollutants. nih.gov A derivative could be immobilized onto a solid support, such as a polymer film or filter paper, to fabricate a disposable sensor for detecting acidic or basic contaminants in water. The development of sensors for nitroaromatic compounds, which are significant environmental pollutants, is an area of active research. rsc.org While many sensors are designed for nitrophenols, the unique reactivity of the this compound core could be leveraged in materials that respond to other target analytes. For example, a polymer containing this nitrophenol derivative could exhibit changes in its swelling behavior, conductivity, or optical properties in response to variations in environmental pH or the presence of specific metal ions.
Energy-Related Applications of this compound Derivatives
The search for sustainable energy solutions has driven research into organic materials for energy storage and conversion. The redox-active and electronically tunable nature of this compound makes its derivatives potential candidates for these applications.
Redox-Active Materials for Batteries and Supercapacitors Derived from this compound
Organic redox-active materials are of great interest for next-generation batteries, such as aqueous redox flow batteries (AORFBs), due to their tunable properties and potential for sustainability. researchgate.net The core structure of this compound contains two functional groups capable of undergoing reversible electrochemical reactions: the nitro group and the phenol group.
Nitro Group Redox: The nitro group (-NO₂) can be reversibly reduced to a nitro radical anion and further to an amino group (-NH₂), involving multiple electron transfers. This property is crucial for charge storage.
Phenol Group Redox: The phenolic hydroxyl group (-OH) can be oxidized to a phenoxyl radical, which is another one-electron redox process.
By chemically modifying the this compound scaffold, for example by creating polymers or oligomers, these redox-active centers can be incorporated into electrode materials for batteries or supercapacitors. rsc.org Molecular engineering strategies, such as the introduction of solubilizing groups, can make these materials suitable for use in aqueous flow batteries. researchgate.netundip.ac.id The specific redox potentials can be tuned by the electronic environment provided by the methoxy (B1213986) and methyl substituents.
Table 2: Potential Redox Reactions of this compound Core for Energy Storage
| Functional Group | Redox Process | Role in Battery |
|---|---|---|
| Nitro (-NO₂) | Reduction to nitro radical anion/amino group | Catholyte or Anolyte (depending on potential) |
Organic Photovoltaics and Solar Cells Incorporating this compound Structures
Organic photovoltaic (OPV) devices rely on electron donor and electron acceptor materials to absorb light and generate charge. The design of these materials often involves creating a "push-pull" architecture within the molecule, where electron-donating groups are linked to electron-withdrawing groups through a conjugated system. rsc.org
The structure of this compound inherently contains this push-pull character. The methoxy (-OCH₃) and hydroxyl (-OH) groups are strong electron donors, while the nitro group (-NO₂) is a strong electron acceptor. This electronic arrangement makes the core structure a potentially valuable building block for synthesizing more complex donor or acceptor molecules for OPV applications. researchgate.net By extending the conjugation of this core, for example by linking it to other aromatic units like thiophenes or benzothiadiazoles, its light absorption properties and electronic energy levels could be tailored for efficient use in solar cells. rsc.org The solubility and film-forming properties, which are critical for device fabrication, could be controlled by attaching appropriate side chains. rsc.org
Hydrogen Production and Storage Materials Synthesized from this compound
There is no available research detailing the synthesis or performance of hydrogen production or storage materials derived from this compound. The scientific community has not published any studies that explore the potential of this specific compound as a precursor or building block for materials in the hydrogen energy sector. Therefore, no data tables or detailed research findings on this topic can be provided.
Industrial Chemical Intermediates and Specialty Chemicals Based on this compound
Similarly, information on the use of this compound as an industrial chemical intermediate for the production of other specialty chemicals is not present in the available literature. While related nitrophenol derivatives serve as intermediates in various chemical syntheses, the specific pathways and resulting specialty chemicals originating from this compound are not documented. As such, no data on this subject is available to be presented.
Table of Compounds
Since no article could be generated based on the available data, a table of compounds is not applicable.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the catalytic chemistry of the compound This compound . Research and published findings that would be necessary to thoroughly and accurately address the detailed sections and subsections of the requested article—including its catalytic reduction, oxidation, and functionalization—are not present in the public domain.
The provided search results contain extensive information on related compounds, such as p-nitrophenol, 2-methoxy-5-nitrophenol, and 5-methyl-2-nitrophenol (B1361083), but not on the specific isomer requested. The unique substitution pattern of this compound means that its reactivity cannot be accurately extrapolated from these other molecules.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres strictly to the provided outline for This compound at this time.
Catalytic Chemistry and Reactivity Modulation of 3 Methoxy 5 Methyl 2 Nitrophenol
Acid-Base Catalysis Involving 3-Methoxy-5-methyl-2-nitrophenol
Role of this compound as an Acidic Catalyst or Co-catalyst in Organic Reactions
No studies have been identified that investigate or demonstrate the use of this compound as an acidic catalyst or co-catalyst in organic reactions. The scientific community has not reported on its ability to donate a proton to accelerate chemical transformations.
Proton Transfer Catalysis Mediated by this compound Derivatives
There is no available information on proton transfer catalysis mediated by derivatives of this compound. Research into modifying the structure of this compound to enhance its catalytic properties in proton transfer reactions appears to be an unexplored area.
Biocatalysis for Transformations of this compound
Enzyme-Catalyzed Degradation of this compound for Biotransformation Studies
There are no published biotransformation studies detailing the enzyme-catalyzed degradation of this compound. The metabolic pathways and enzymatic processes that might break down this compound have not been investigated.
Mechanistic Studies of Biocatalytic Reactions Involving this compound
In the absence of any identified biocatalytic reactions involving this compound, there are consequently no mechanistic studies on this topic. The detailed steps and principles governing any potential enzymatic interactions with this compound remain unknown.
Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound This compound that would allow for a detailed analysis of its molecular interactions and mechanistic biochemistry as outlined in the requested article structure.
The specific topics of in vitro protein-ligand binding studies, computational modeling of protein interactions, effects on enzyme catalysis, and interactions with nucleic acids have not been documented for this particular chemical entity.
While research exists for structurally related nitrophenol compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.
Molecular Interactions and Mechanistic Biochemistry of 3 Methoxy 5 Methyl 2 Nitrophenol
Membrane Interactions and Permeation Mechanisms of 3-Methoxy-5-methyl-2-nitrophenol
The cellular accessibility and subsequent biological activity of any xenobiotic compound are fundamentally governed by its ability to traverse the cell membrane. For this compound, a molecule possessing a combination of polar and non-polar functionalities, its interaction with the lipid bilayer is a critical determinant of its pharmacokinetic and pharmacodynamic profiles. Understanding the permeation mechanisms of this nitrophenolic derivative is therefore essential for elucidating its molecular interactions within a biological context.
Partitioning and Permeation Studies of this compound Across Artificial Lipid Bilayers
While direct experimental data on the partitioning and permeation of this compound across artificial lipid bilayers are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on analogous nitrophenol compounds. The permeability of nitrophenols across lipid membranes is significantly influenced by their physicochemical properties, particularly their pKa values, which dictate their ionization state at physiological pH. nih.gov The molecular form of nitrophenols is more lipid-soluble and therefore exhibits greater permeability compared to the ionized form. nih.gov
The presence of a methoxy (B1213986) and a methyl group on the phenol (B47542) ring of this compound is expected to increase its lipophilicity compared to unsubstituted nitrophenol. This enhanced lipophilicity would likely facilitate its partitioning into the hydrophobic core of the lipid bilayer. The partitioning behavior of phenolic compounds is a key factor in their ability to alter membrane properties, including ion permeability. rsc.org
Below is an interactive data table presenting hypothetical partitioning data for this compound and related compounds in a standard octanol-water system, which serves as a common model for lipid membrane partitioning.
| Compound | Predicted Log P | Predicted Permeability Coefficient (cm/s) |
| Phenol | 1.46 | 1.2 x 10⁻³ |
| 2-Nitrophenol | 1.79 | 2.5 x 10⁻³ |
| 3-Methoxyphenol | 1.1 | 8.0 x 10⁻⁴ |
| This compound | 2.8 (Estimated) | 5.0 x 10⁻³ (Estimated) |
Note: The values for this compound are estimations based on the properties of analogous compounds and are intended for illustrative purposes.
Molecular Dynamics Simulations of this compound within Model Membrane Environments
Molecular dynamics (MD) simulations provide a powerful computational tool to investigate the behavior of small molecules within a lipid bilayer at an atomic level of detail. nih.govresearchgate.net While specific MD simulations for this compound are not found in the current literature, simulations of other phenolic compounds offer a robust framework for predicting its interactions. nih.govresearchgate.net
MD simulations of various phenols in a dipalmitoylphosphatidylcholine (DPPC) bilayer have shown that these molecules tend to localize at the polar-apolar interface of the membrane. nih.gov The hydroxyl group of the phenol can form hydrogen bonds with the phosphate (B84403) and glycerol groups of the phospholipids, while the aromatic ring inserts into the upper region of the hydrocarbon core. nih.govresearchgate.net
A hypothetical MD simulation of this compound within a model membrane would likely reveal the following:
Localization: Predominantly at the membrane-water interface.
Orientation: The hydroxyl and methoxy groups interacting with the polar headgroups, and the methyl-substituted aromatic ring penetrating the hydrophobic core.
Hydrogen Bonding: Formation of hydrogen bonds between the phenolic hydroxyl and methoxy oxygen with the phosphate and carbonyl groups of the lipids.
Membrane Perturbation: The presence of the molecule could induce local changes in lipid packing and ordering of the acyl chains.
Structure-Recognition Relationships for Specific Molecular Interactions by this compound
The biological effects of a small molecule are intrinsically linked to its ability to recognize and interact with specific macromolecular targets, such as proteins and nucleic acids. The unique arrangement of functional groups on this compound dictates its potential for such molecular recognition events.
Elucidation of Key Structural Elements of this compound for Molecular Recognition
The key structural elements of this compound that are crucial for molecular recognition include the phenolic hydroxyl group, the nitro group, the methoxy group, and the methyl group, all attached to an aromatic scaffold.
Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with amino acid residues in a protein binding pocket.
Nitro Group: The electron-withdrawing nature of the nitro group can create a region of partial positive charge on the aromatic ring, facilitating electrostatic or pi-stacking interactions. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. The position of the nitro group is critical in determining the biological activities of chalcones, a class of phenolic compounds. mdpi.com
Methoxy Group: The methoxy group can influence the molecule's conformation and electronic properties. nih.gov The oxygen atom can act as a hydrogen bond acceptor, and the methyl group can participate in hydrophobic interactions. researchgate.netresearchgate.net The orientation of the methoxy group relative to the quinone ring has been shown to regulate redox potential in bacterial photosynthetic reaction centers. nih.gov
Methyl Group: This group contributes to the molecule's hydrophobicity and can engage in van der Waals interactions within a binding site.
Aromatic Ring: The planar aromatic ring provides a scaffold for the functional groups and can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Design of this compound-Derived Chemical Probes for Biochemical Pathways
A chemical probe is a small molecule used to study and manipulate biological systems. researchgate.net Natural products and their derivatives are often used as chemical probes to investigate biological phenomena. acs.org Given its distinct set of functional groups, this compound could serve as a scaffold for the design of chemical probes to investigate various biochemical pathways.
The design of such probes would involve the strategic modification of the this compound structure to incorporate a reporter tag (e.g., a fluorophore or a biotin moiety) or a reactive group for covalent labeling of target proteins. The key is to make these modifications without significantly altering the parent molecule's inherent binding properties.
A hypothetical design strategy for a chemical probe derived from this compound could involve:
Identification of a non-essential modification site: Determining a position on the molecule where a linker and tag can be attached with minimal disruption to its key interactions.
Synthesis of a tagged analog: Chemical synthesis to attach a linker and a reporter group.
Validation of the probe: Ensuring the probe retains the biological activity of the parent compound and can effectively report on its target engagement.
Mechanistic Probing of Biochemical Processes using this compound Analogues
Analogues of this compound, created through systematic chemical modifications, can be powerful tools for probing the mechanisms of biochemical processes. By observing how changes in the molecular structure affect a particular biological outcome, researchers can infer the nature of the molecular interactions involved.
For instance, a series of analogues could be synthesized with variations in the substituents on the aromatic ring. This would allow for a systematic investigation of the structure-activity relationship (SAR).
Below is an interactive data table outlining a hypothetical SAR study using analogues of this compound to probe a hypothetical enzyme's activity.
| Analogue | Modification | Predicted IC₅₀ (µM) | Inferred Interaction |
| This compound | - | 10 | Baseline |
| Analogue 1 | Removal of the nitro group | > 100 | Nitro group is critical for binding. |
| Analogue 2 | Replacement of the methoxy group with a hydroxyl group | 25 | Methoxy group contributes to binding, possibly through hydrophobic interactions. |
| Analogue 3 | Replacement of the methyl group with a hydrogen atom | 15 | Methyl group provides a minor contribution to binding. |
| Analogue 4 | Replacement of the hydroxyl group with a methoxy group | > 100 | Phenolic hydroxyl is essential, likely as a hydrogen bond donor. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of using analogues for mechanistic probing.
Through such studies, the specific roles of the methoxy, methyl, nitro, and phenol moieties in the molecular recognition of a biological target can be systematically dissected, providing valuable insights into the underlying biochemical mechanisms. Phenolic compounds are known to modulate various intracellular signaling pathways, and understanding the SAR of this compound analogues could lead to the development of new modulators of these pathways. nih.gov
Future Research Directions and Perspectives on 3 Methoxy 5 Methyl 2 Nitrophenol
Emerging Synthetic Paradigms for 3-Methoxy-5-methyl-2-nitrophenol and Its Derivatives
The synthesis of this compound and related compounds is poised for significant evolution. Future efforts will likely focus on developing more efficient, selective, and environmentally benign methodologies.
A key area of development will be the regioselective C–H bond functionalization of free phenols. mdpi.com This approach offers an atom-economical strategy for synthesizing highly substituted phenolic derivatives without the need for protecting groups. mdpi.com Overcoming the challenges associated with the inherent reactivity of the phenolic hydroxyl group will be a primary focus. mdpi.com Furthermore, the use of photocatalysis and electrocatalysis is expected to provide greener synthetic routes, minimizing the reliance on harsh oxidants and chemical reagents. mdpi.comnih.gov
The synthesis of derivatives will also be a major research direction. For instance, the reduction of the nitro group to an amino group can yield valuable intermediates like 3-methoxy-5-nitroaniline, which can be further modified. chemicalbook.com The development of novel catalysts, including metal nanoparticles and metal-organic frameworks (MOFs), will be crucial for achieving high efficiency and selectivity in these transformations. nih.govacs.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Regioselective C–H Functionalization | Atom economy, reduced steps | Controlling regioselectivity, catalyst development |
| Photocatalysis/Electrocatalysis | Environmentally friendly, mild conditions | Catalyst stability, reaction scalability |
| Catalytic Reduction of Nitro Group | Access to diverse derivatives | Catalyst efficiency, selectivity, and recovery |
Advanced Computational Approaches for Predicting this compound Reactivity and Interactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will leverage advanced computational methods to explore its electronic structure, reactivity, and interactions with other molecules.
Quantum mechanical calculations, such as Density Functional Theory (DFT), will be employed to investigate the molecule's excited-state dynamics, including processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com These studies will provide insights into the photostability and potential photochemical applications of the compound. mdpi.com
Furthermore, computational models will be crucial for understanding the interplay between electronic and steric factors that govern the reactivity of substituted nitrophenols. mdpi.com This knowledge will aid in the rational design of new derivatives with tailored properties. The development of more accurate and efficient computational methods will be essential for tackling the complexity of these systems, especially in condensed phases. mdpi.com
Novel Applications of this compound in Interdisciplinary and Frontier Fields
The unique combination of functional groups in this compound opens up possibilities for its application in a wide range of fields. While nitrophenols are known for their use in the synthesis of pharmaceuticals, agrochemicals, and dyes, future research will explore more advanced applications. kajay-remedies.com
One promising area is in materials science, where nitrophenol derivatives could be used as building blocks for functional materials. For example, their electronic properties make them potential candidates for use in organic electronics or as components of sensors. acs.org The ability of nitrophenols to act as organophotoredox catalysts also presents an exciting avenue for their use in green chemistry. acs.org
In the field of environmental science, nitrophenols are recognized as significant pollutants. mdpi.com Research into the electrochemical or catalytic reduction of these compounds into less harmful substances, such as aminophenols, will continue to be a priority. mdpi.comrsc.org This not only addresses an environmental concern but also transforms a pollutant into a potentially valuable chemical.
| Field | Potential Application | Research Focus |
| Materials Science | Organic electronics, sensors, photoredox catalysts | Synthesis of functional polymers and materials |
| Environmental Science | Remediation of pollutants | Development of efficient degradation and conversion methods |
| Agrochemicals & Pharmaceuticals | Synthesis of bioactive molecules | Exploration of novel derivatives with enhanced activity |
Development of Sustainable and Circular Economy Methodologies for this compound Chemistry
The principles of green chemistry and the circular economy will increasingly shape the future of chemical synthesis. For this compound, this means developing processes that are not only efficient but also sustainable.
Future synthetic routes will aim to minimize waste and energy consumption. This includes the use of greener solvents, catalysts that can be easily recovered and reused, and processes that operate at lower temperatures and pressures. paspk.orgmdpi.com The development of one-pot syntheses and tandem reactions will also contribute to a more sustainable production process. nih.gov
A circular economy approach would involve finding applications for any byproducts or waste streams generated during the synthesis and use of this compound. For instance, the conversion of nitrophenol pollutants into valuable aminophenols is a prime example of this principle in action. nih.gov
Unexplored Frontiers and Grand Challenges in the Chemistry of this compound
Despite the progress made, several unexplored frontiers and grand challenges remain in the chemistry of this compound and related compounds.
The exploration of the biological activities of this compound and its derivatives is still in its early stages. A deeper understanding of their interactions with biological systems could lead to the discovery of new therapeutic agents or agrochemicals. rsc.org
Finally, a grand challenge will be to integrate the knowledge gained from synthetic, computational, and applied research to design and create novel molecules with precisely tailored functions, moving beyond incremental improvements to transformative innovations in the field of functionalized phenols. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxy-5-methyl-2-nitrophenol, and how can purity be ensured?
- Methodology : The compound is synthesized via nitration of m-cresol (5-methylphenol) using nitric acid under controlled conditions (e.g., temperature <50°C to avoid over-nitration). Co-products like 5-hydroxy-2-nitrotoluene may form, requiring purification via recrystallization or column chromatography using solvents such as ethyl acetate/hexane mixtures. Purity is confirmed by HPLC or GC-MS, with structural validation via H NMR (aromatic proton shifts at δ 7.2–8.0 ppm) and FT-IR (O-H stretch at ~3200 cm, nitro group at ~1520 cm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (153.1354 g/mol) and fragmentation patterns (e.g., loss of NO group at m/z 107) .
- NMR : C NMR identifies methoxy (δ 55–60 ppm) and nitro-substituted carbons (δ 140–150 ppm).
- XRD : Single-crystal X-ray diffraction resolves spatial arrangement of functional groups, critical for reactivity studies .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water and consult a physician. Store at 2–8°C in airtight containers away from oxidizers. Emergency procedures include using activated carbon for spills and avoiding inhalation of dust .
Advanced Research Questions
Q. How does the nitro group in this compound react under reductive vs. oxidative conditions?
- Methodology :
- Reduction : Use Fe/HCl or catalytic hydrogenation (H, Pd/C) to convert the nitro group to an amine, yielding 5-amino-3-methoxy-methylphenol. Monitor reaction progress via TLC (Rf shift) .
- Oxidation : Treat with KMnO in acidic conditions to oxidize the methyl group to a carboxylate. LC-MS tracks intermediate formation (e.g., carboxylic acid at m/z 183) .
Q. How can researchers resolve discrepancies in reported solubility data (e.g., aqueous vs. organic solvents)?
- Methodology : Perform systematic solubility tests in buffered solutions (pH 2–12) and solvents (e.g., DMSO, ethanol) at 25°C. Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law (λmax ~270 nm). Compare results with computational COSMO-RS models to identify pH-dependent solubility trends .
Q. What strategies mitigate interference from structural analogs in biological activity assays?
- Methodology :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate this compound from analogs like 5-nitro-m-cresol.
- Activity Screening : Perform dose-response curves in enzyme inhibition assays (e.g., cytochrome P450 isoforms) with LC-MS validation to exclude metabolites .
Q. How can derivatives like 6-amino-3-methoxy-methylphenol be synthesized for pharmacological studies?
- Methodology : Reduce the nitro group using SnCl/HCl, followed by acetylation (acetic anhydride) to protect the amine. Purify via flash chromatography (silica gel, ethyl acetate) and confirm structure via H NMR (amine proton at δ 5.5–6.0 ppm) .
Q. What environmental impact assessments are recommended for nitrophenol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
